1,2-Ethanediamine, N1-2-thiazolyl-

Descripción general

Descripción

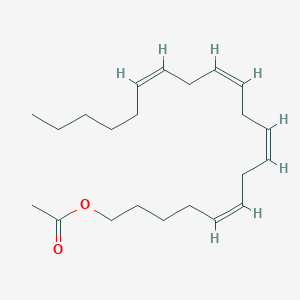

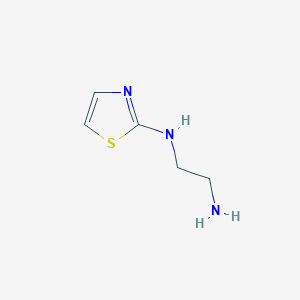

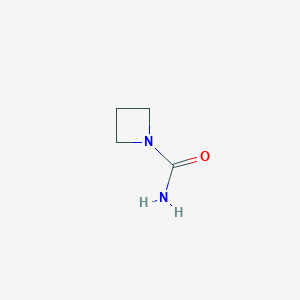

“1,2-Ethanediamine, N1-2-thiazolyl-” is a chemical compound with the formula C4H13N3 . It is also known by other names such as Diethylenetriamine, Barsamide 115, Bis (2-aminoethyl)amine, Bis [β-aminoethyl]amine, N,N-Bis (2-aminoethyl)amine, 2,2’-Diaminodiethylamine, and others .

Molecular Structure Analysis

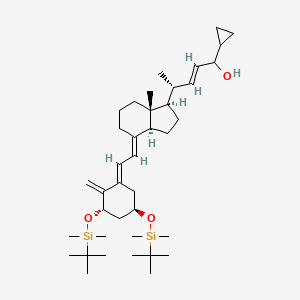

The molecular structure of “1,2-Ethanediamine, N1-2-thiazolyl-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Aplicaciones Científicas De Investigación

Synthesis and Biological Properties

Thiazolidine motifs, including derivatives of "1,2-Ethanediamine, N1-2-thiazolyl-", act as a bridge between organic synthesis and medicinal chemistry. These motifs are present in various natural and bioactive compounds with diverse pharmacological properties. Research has shown that these compounds exhibit anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. Synthetic approaches like multicomponent reactions and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity. The synthesis of thiazolidine derivatives is critical for developing next-generation drug candidates, with a focus on multifunctional drugs to improve their activity (Sahiba et al., 2020).

Green Chemistry and Microwave-Assisted Synthesis

The development of thiazolidinone derivatives through green chemistry and microwave-assisted synthesis highlights the emphasis on environmentally friendly methods. This approach reduces the usage or generation of hazardous materials in synthetic progressions, offering a sustainable path for synthesizing heterocyclic compounds. The microwave-assisted protocol for the green synthesis of thiazolidinone derivatives has shown promising results in terms of efficiency and biological activity, indicating a valuable direction for future research (JacqulineRosy et al., 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of N1-(1,3-thiazol-2-yl)ethane-1,2-diamine are PI3Kα and HDAC6 . These proteins play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them promising targets for cancer therapy .

Mode of Action

N1-(1,3-thiazol-2-yl)ethane-1,2-diamine interacts with its targets by exerting dual-target inhibitory activities . This means it can inhibit both PI3Kα and HDAC6, disrupting their normal functions and leading to changes in the cell .

Biochemical Pathways

The inhibition of PI3Kα and HDAC6 affects multiple biochemical pathways. PI3Kα is involved in the PI3K/AKT/mTOR pathway, a critical pathway in cell survival and growth. HDAC6 is a unique histone deacetylase that is involved in many cellular processes, including transcription, cell cycle progression, and developmental events .

Pharmacokinetics

These properties will significantly impact the bioavailability of the compound, determining how much of the drug reaches its target sites of action .

Result of Action

The molecular and cellular effects of N1-(1,3-thiazol-2-yl)ethane-1,2-diamine’s action include significant inhibition of the phosphorylation of pAkt (Ser473) and induced accumulation of acetylated α-tubulin . These changes can lead to cell cycle arrest and apoptosis, which are desirable outcomes in cancer therapy .

Action Environment

The action, efficacy, and stability of N1-(1,3-thiazol-2-yl)ethane-1,2-diamine can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, the presence of certain ions or molecules, and the temperature

Análisis Bioquímico

Biochemical Properties

N1-(1,3-thiazol-2-yl)ethane-1,2-diamine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and thereby providing antioxidant benefits . Additionally, this compound can bind to DNA, potentially affecting gene expression and cellular functions .

Cellular Effects

The effects of N1-(1,3-thiazol-2-yl)ethane-1,2-diamine on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling molecules such as PI3K and HDAC6, this compound can induce apoptosis in cancer cells and inhibit their proliferation . Furthermore, it affects gene expression by binding to DNA and altering transcriptional activity . These cellular effects highlight its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, N1-(1,3-thiazol-2-yl)ethane-1,2-diamine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and DNA, altering their structure and function. For example, it inhibits the activity of HDAC6, leading to increased acetylation of histones and non-histone proteins, which in turn affects gene expression and cellular functions . Additionally, it can activate or inhibit other enzymes, such as PI3K, influencing cell survival and proliferation pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N1-(1,3-thiazol-2-yl)ethane-1,2-diamine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that it can have sustained effects on cellular functions, such as prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . These temporal effects are crucial for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of N1-(1,3-thiazol-2-yl)ethane-1,2-diamine vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as reducing tumor growth and enhancing antioxidant defenses . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are important for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

N1-(1,3-thiazol-2-yl)ethane-1,2-diamine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a key role in its metabolism, converting it into various metabolites that can be excreted from the body . These metabolic pathways are essential for understanding the pharmacokinetics and potential drug interactions of this compound.

Transport and Distribution

Within cells and tissues, N1-(1,3-thiazol-2-yl)ethane-1,2-diamine is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration and cellular context . Once inside the cell, it can bind to specific proteins and be transported to different cellular compartments, such as the nucleus or mitochondria . This distribution is crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of N1-(1,3-thiazol-2-yl)ethane-1,2-diamine is an important factor in its activity and function. It has been observed to localize primarily in the nucleus, where it can interact with DNA and influence gene expression . Additionally, it can be found in the cytoplasm, where it interacts with various enzymes and signaling molecules . This subcellular localization is directed by specific targeting signals and post-translational modifications, which ensure its proper function within the cell.

Propiedades

IUPAC Name |

N'-(1,3-thiazol-2-yl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c6-1-2-7-5-8-3-4-9-5/h3-4H,1-2,6H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUILYNWHZTCFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B3144979.png)

![1H,3H-Naphtho[1,8-cd]pyran-1-one, 3-hydroxy-](/img/structure/B3145012.png)

![[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate](/img/structure/B3145071.png)